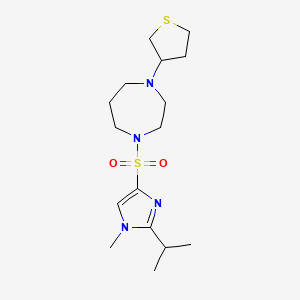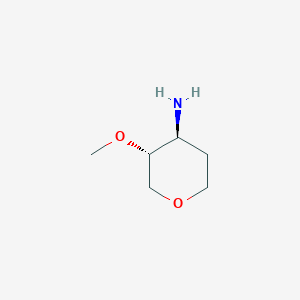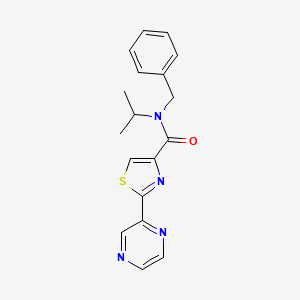![molecular formula C20H17FN6O4S B2407388 2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 852170-91-3](/img/structure/B2407388.png)
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H17FN6O4S and its molecular weight is 456.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Imaging and Diagnostic Applications
One notable application of similar pyrimidine derivatives is in the development of selective radioligands for imaging. For example, derivatives such as DPA-714 have been used in positron emission tomography (PET) imaging for the translocator protein (18 kDa), highlighting its potential in neuroinflammation and neurodegenerative diseases research (Dollé et al., 2008). This illustrates the compound's relevance in developing diagnostic tools for medical research, particularly in identifying and quantifying biological targets in vivo.
Antimicrobial Activity
Pyrimidine derivatives also show promise in antimicrobial applications. A study on novel pyrimidine-triazole derivatives demonstrated their antimicrobial activity against various bacterial and fungal strains (Majithiya & Bheshdadia, 2022). This suggests the potential of our compound in contributing to the development of new antimicrobial agents, addressing the rising challenge of antibiotic resistance.
Structural and Molecular Analysis
Research into the crystal structures of related pyrimidine compounds has provided insights into their conformation and intramolecular interactions (Subasri et al., 2016). Understanding these structural aspects is crucial for the rational design of new compounds with desired biological activities, demonstrating the compound's role in advancing the field of molecular chemistry and drug design.
Antiviral Research
In the context of antiviral research, especially pertinent to current global health challenges, pyrimidine derivatives have been explored for their antiviral properties. A quantum chemical analysis of a similar compound provided insights into its potential as an antiviral agent against COVID-19, highlighting its drug likeness and molecular docking studies against SARS-CoV-2 protein (Mary et al., 2020). This underscores the broader applicability of pyrimidine derivatives in developing treatments for viral infections.
Neuroinflammation and Neurodegenerative Diseases
The application in neuroinflammation PET imaging, as demonstrated by pyrazolo[1,5-a]pyrimidines, further corroborates the utility of such compounds in neurological research (Damont et al., 2015). The ability to visualize neuroinflammatory processes in vivo is invaluable for diagnosing and understanding the progression of neurodegenerative diseases.
Mecanismo De Acción
Target of Action
CCG-30093, also known as 2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .
Mode of Action
CCG-30093 acts by inhibiting the nuclear accumulation of myocardin-related transcription factor A (MRTF-A) . This inhibition occurs downstream of Rho, blocking the transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . The compound’s action seems to target MRTF/SRF-dependent transcriptional activation without altering DNA binding .
Biochemical Pathways
The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-30093. This pathway involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . By inhibiting this pathway, CCG-30093 can potentially disrupt the transcriptional responses of the Rho pathway in cancer .
Pharmacokinetics
The compound’s ability to inhibit the rhoa transcriptional signaling pathway suggests that it can effectively reach its target within cells .
Result of Action
CCG-30093 has shown promising results in several in vitro cancer cell functional assays. It potently inhibits DNA synthesis induced by lysophosphatidic acid in PC-3 prostate cancer cells . Moreover, it inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .
Propiedades
IUPAC Name |
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O4S/c1-10-8-13(25-31-10)22-14(28)9-32-18-15-17(26(2)20(30)27(3)19(15)29)23-16(24-18)11-4-6-12(21)7-5-11/h4-8H,9H2,1-3H3,(H,22,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYKKNRBDAXPQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2407308.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2407311.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2407313.png)
![(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2407314.png)
![N-allyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407315.png)

![Methyl 2-[[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B2407319.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2407322.png)
![2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2407325.png)
